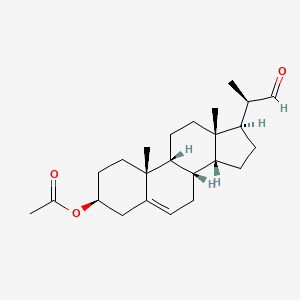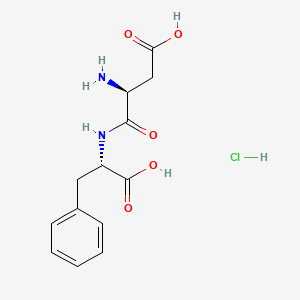
L-Aspartyl-L-phenylalanine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartyl-L-phenylalanine Hydrochloride is a synthetic dipeptide composed of L-aspartic acid and L-phenylalanineAspartame hydrochloride is approximately 200 times sweeter than sucrose, making it a popular choice for reducing caloric intake without sacrificing sweetness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartyl-L-phenylalanine Hydrochloride typically involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase. This intermediate is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride in an aqueous solution with methanol and hydrochloric acid. The hydrochloric acid is subsequently removed to form aspartame .
Industrial Production Methods
Industrial production of this compound involves both chemical and enzymatic methods. The chemical synthesis requires the protection of the amino group in L-aspartic acid, typically using carbobenzoxy or formyl groups. The protected L-aspartic acid is converted to its anhydride, which is then condensed with L-phenylalanine methylester. The protective group is removed to form aspartame. Enzymatic synthesis involves the use of thermolysin and requires similar protection and deprotection steps .
Analyse Des Réactions Chimiques
Types of Reactions
L-Aspartyl-L-phenylalanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid and methanol are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
L-Aspartyl-L-phenylalanine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its effects on metabolic pathways and enzyme interactions.
Medicine: Studied for its potential therapeutic applications and safety profile.
Industry: Widely used as a low-calorie sweetener in food and beverage products.
Mécanisme D'action
Upon ingestion, L-Aspartyl-L-phenylalanine Hydrochloride is broken down into its constituent amino acids, L-aspartic acid and L-phenylalanine, and methanol. These components are absorbed into the bloodstream and utilized in normal metabolic processes. The compound does not accumulate in the body, and its components are metabolized in the same way as when derived from common foods .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Aspartyl-L-phenylalanine Methyl Ester:
L-Phenylalanine: An essential amino acid that is a component of aspartame.
L-Aspartic Acid: A non-essential amino acid that is also a component of aspartame.
Uniqueness
L-Aspartyl-L-phenylalanine Hydrochloride is unique due to its high sweetness potency and low caloric content. It is widely used as a sugar substitute in various food and beverage products, providing a sweet taste without the added calories of sugar .
Propriétés
Formule moléculaire |
C13H17ClN2O5 |
|---|---|
Poids moléculaire |
316.74 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O5.ClH/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20);1H/t9-,10-;/m0./s1 |
Clé InChI |
ZBKLSNNWMKEUKS-IYPAPVHQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


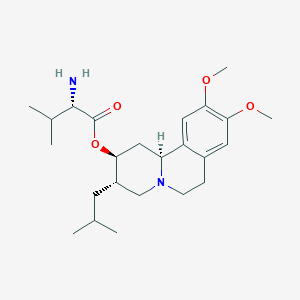
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)


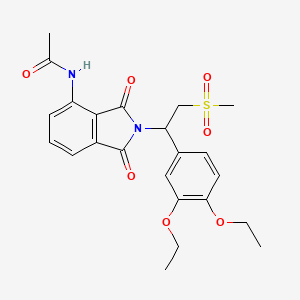
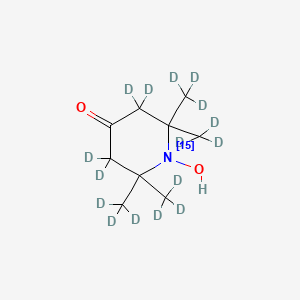
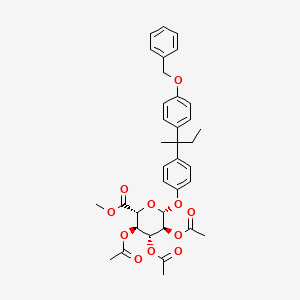
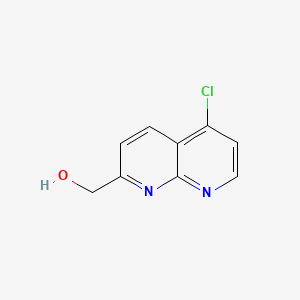
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
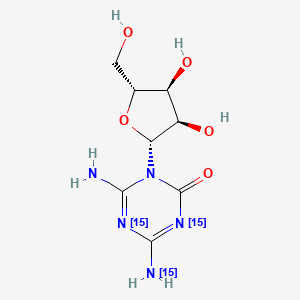
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
